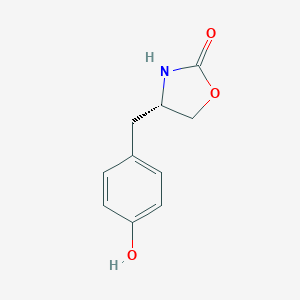

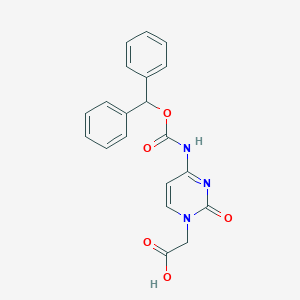

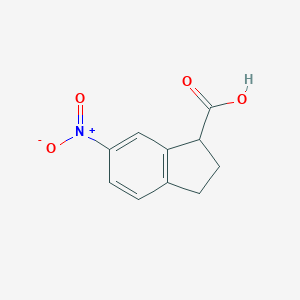

![molecular formula C6H6N2O2S B065206 2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid CAS No. 193538-14-6](/img/structure/B65206.png)

2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid and its derivatives represent a class of compounds with significant pharmacological potential. Their synthesis and analysis have been a subject of research due to their diverse biological activities and potential in drug development.

Synthesis Analysis

A facile approach for synthesizing 2,3,6-trisubstituted-5,6-dihydroimidazo[2,1-b]thiazole derivatives has been reported, involving the formation of a resin-bound cyclic thiourea which, upon reaction with α-haloketone and subsequent treatment with HF, leads to the target compound in high yield and purity (Li, Giulianotti, & Houghten, 2011).

Molecular Structure Analysis

The molecular structure of related compounds, such as ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate and its adducts, has been elucidated, showing hydrogen-bonded dimers and quartets, highlighting the significant role of hydrogen bonding in stabilizing these molecules (Lynch & Mcclenaghan, 2004).

Chemical Reactions and Properties

Research into the 6-nitro-2,3-dihydroimidazo[2,1-b][1,3]thiazoles has unveiled their preparation in high yield from 2-bromo-4-nitroimidazole and demonstrated their potential against tuberculosis and neglected tropical diseases, showcasing their valuable chemical reactivity and biological properties (Thompson et al., 2017).

Physical Properties Analysis

The study of derivatives of 6-methylimidazo[2,1-b]thiazole-5-carbohydrazide and their antimicrobial activities offers insight into the physical properties of these compounds, such as their solubility and interactions with biological targets, providing a foundation for understanding their physical behavior (Ur et al., 2004).

Chemical Properties Analysis

The chemical properties, including the ability of these compounds to undergo various reactions and form new derivatives with potential antimicrobial activities, have been extensively studied. These studies reveal the versatility and reactivity of the imidazo[2,1-b]thiazole scaffold in medicinal chemistry (Gadad et al., 2000).

Scientific Research Applications

Synthesis Methodologies

Novel Synthesis Techniques : Research has focused on developing innovative synthesis methods for dihydroimidazothiazole derivatives, showcasing their versatility in chemical synthesis. Dianov et al. (2006) explored the synthesis of quaternary dihydroimidazothiazolium salts through intramolecular heterocyclization, highlighting the compound's utility in generating water-soluble salts for further applications Dianov, 2006. Additionally, the work by Jasiński et al. (2010) described a novel approach for preparing dihydroimidazothiazole derivatives via iodination and cyclization, presenting a methodological advancement in the field Jasiński, 2010.

High Throughput Synthesis : Li et al. (2011) reported a high-throughput synthesis method for trisubstituted dihydroimidazothiazole derivatives, employing a resin-bound approach that significantly enhances the efficiency and purity of the synthesized compounds Li, 2011.

Potential Pharmacological Activities

Anticancer Potential : The research by Potikha and Brovarets (2020) introduced a new method for assembling imidazothiazole systems with potential anticancer properties, focusing on derivatives that showed moderate efficacy against kidney cancer cells Potikha & Brovarets, 2020.

Antimicrobial Activities : Shetty et al. (2008) synthesized new imidazothiazole derivatives and evaluated their antimicrobial effectiveness, presenting compounds with significant antibacterial and antifungal properties Shetty, 2008.

Antitubercular and Neglected Tropical Diseases : Thompson et al. (2017) explored nitroimidazothiazoles for their potential against tuberculosis and neglected tropical diseases, highlighting the structural flexibility of these compounds in developing new antitubercular drugs Thompson, 2017.

properties

IUPAC Name |

2,3-dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2S/c9-5(10)4-3-8-1-2-11-6(8)7-4/h3H,1-2H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFWWRDRRCANUPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NC(=CN21)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30598268 |

Source

|

| Record name | 2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid | |

CAS RN |

193538-14-6 |

Source

|

| Record name | 2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

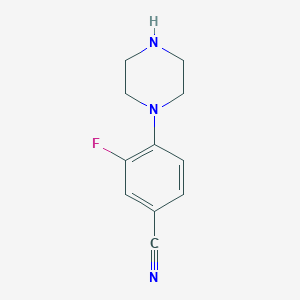

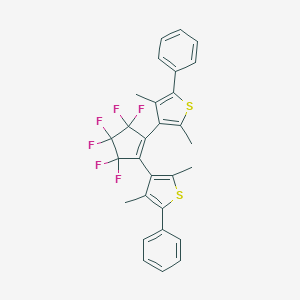

![4-[(2-Ethoxy-3,4-dioxocyclobut-1-enyl)amino]benzoic acid](/img/structure/B65125.png)

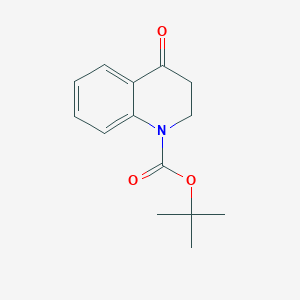

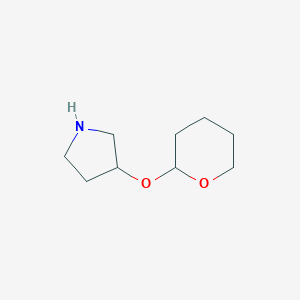

![4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B65128.png)

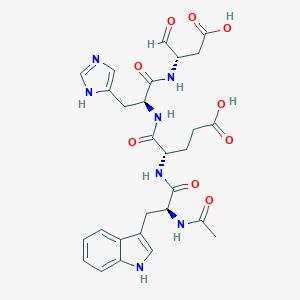

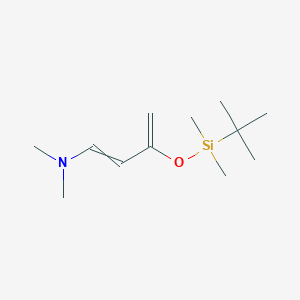

![2,4-Dichloro-1-[(2-chloroethyl)sulfonyl]benzene](/img/structure/B65141.png)

![8-Chloro-2-(chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B65152.png)